molecular formula C15H21N3O4S B194192 Methylhydroxygliclazide CAS No. 87368-00-1

Methylhydroxygliclazide

Numéro de catalogue B194192
Numéro CAS: 87368-00-1
Poids moléculaire: 339.4 g/mol
Clé InChI: IHCHVBQHVIUSTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methylhydroxygliclazide is a metabolite of Gliclazide . Gliclazide is a sulfonylurea type of anti-diabetic medication, used to treat type 2 diabetes . It is used when dietary changes, exercise, and weight loss are not enough . Gliclazide is extensively metabolized by the liver; its metabolites are excreted in both urine (60-70%) and feces (10-20%) .


Synthesis Analysis

While specific synthesis methods for Methylhydroxygliclazide were not found, there are general methods for chemical synthesis analysis and pathway design . These methods involve computer-assisted synthetic analysis and design, machine-learning algorithms, and data-driven learning methods using deep neural networks .

Applications De Recherche Scientifique

1. Herbicide Resistance Studies

Research has shown that reduced rates of certain herbicides, including diclofop-methyl, can select for resistance in some plant species. This indicates that Methylhydroxygliclazide could be involved in studies related to herbicide resistance and its management in agriculture (Neve & Powles, 2005).

2. Hypoglycaemic Effects and Drug Delivery Systems

Studies have explored the potential of Methylhydroxygliclazide in treating Type 1 Diabetes Mellitus (T1DM) due to its immunoregulatory and anti-clotting effects. Research focusing on microencapsulation techniques to optimize the absorption and applications of Methylhydroxygliclazide in T1DM treatment is of significant interest (Goločorbin-Kon et al., 2017).

3. Pharmaceutical Formulation Enhancements

The enhancement of solubility and bioavailability of Methylhydroxygliclazide through various formulation techniques has been a subject of research. Solid dispersions and physical mixtures with compounds like Polyvinylpyrrolidone K90 have been investigated to improve its pharmacological properties (Biswal, Sahoo, & Murthy, 2009).

4. Neuroprotective Actions of Related Compounds

While not directly about Methylhydroxygliclazide, research on related compounds like Sulfasalazine has revealed neuroprotective actions through the blockade of NMDA receptors. Such studies can provide insights into the potential neurological applications of Methylhydroxygliclazide and similar compounds (Ryu et al., 2003).

Safety And Hazards

Gliclazide, the parent drug of Methylhydroxygliclazide, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . The European Commission provides guidelines for the safe management of hazardous medicinal products at work .

Orientations Futures

While specific future directions for Methylhydroxygliclazide were not found, there are general future directions in related fields. For example, in the field of chronic myeloid leukemia treatment, new treatment approaches are needed to improve the depth and durability of response, avoid the development of TKI resistance, provide treatment that limits TKI toxicity, and provide the chance of successfully remaining in treatment-free remission . Another example is the development of peptide-drug conjugates for cancer treatment .

Propriétés

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-[4-(hydroxymethyl)phenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCHVBQHVIUSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501007515
Record name N'-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N-[4-(hydroxymethyl)benzene-1-sulfonyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylhydroxygliclazide

CAS RN

87368-00-1
Record name Hydroxygliclazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087368001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N-[4-(hydroxymethyl)benzene-1-sulfonyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylhydroxygliclazide
Reactant of Route 2
Reactant of Route 2
Methylhydroxygliclazide
Reactant of Route 3
Methylhydroxygliclazide
Reactant of Route 4
Methylhydroxygliclazide
Reactant of Route 5
Methylhydroxygliclazide
Reactant of Route 6
Methylhydroxygliclazide

Citations

For This Compound
19
Citations
A Sarkar, A Tiwari, PS Bhasin, M Mitra - Journal of Applied …, 2011 - japsonline.com
Gliclazide is a second generation sulphonylurea oral hypoglycaemic agent used in the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It improves defective insulin …
Number of citations: 122 japsonline.com
Y Yao, WW Han, YH Zhou, ZS Li, Q Li, XY Chen… - European journal of …, 2009 - Elsevier
… Two principal observed metabolites, resulting from oxidation of the methyl group, were methylhydroxygliclazide and carboxygliclazide, representing >30% of the urinary drug-related …
Number of citations: 28 www.sciencedirect.com
H Banu, N Renuka, G Vasanthakumar - Biochimie, 2011 - Elsevier
… been shown that methylhydroxygliclazide is the preferred … data, tolylmethylhydroxylation (methylhydroxygliclazide) and … in *1, the formation of methylhydroxygliclazide is the preferred …
Number of citations: 18 www.sciencedirect.com
A Singh, K Zhao, C Bell, AJ Shah - Rapid Communications in …, 2020 - Wiley Online Library
Rationale Patients with type 2 diabetes may co‐ingest herbal and prescription medicines to control their blood sugar levels. Competitive binding of drug and herb may mutually affect …
A Czyrski, M Resztak, T Hermann - Biomedicine & Pharmacotherapy, 2018 - Elsevier
Type 2 diabetes mellitus is a worldwide health problem. Many drugs can be used in its treatment. One of them is gliclazide – the sulfonylurea derivative. It is dosed in modified release …
Number of citations: 6 www.sciencedirect.com
E Chow, EWM Poon, BSP Fok, JCN Chan… - Pharmacogenomics …, 2019 - Taylor & Francis
… Citation3 Sulphonylureas undergo extensive hepatic metabolism mainly via CYP2C9 and CYP2C19 into several inactive metabolites, such as methylhydroxygliclazide and …
Number of citations: 7 www.tandfonline.com
Y Zhang, D Si, X Chen, N Lin, Y Guo… - British journal of …, 2007 - Wiley Online Library
… Gliclazide undergoes extensive metabolism to several inactive metabolites in humans, mainly methylhydroxygliclazide and carboxygliclazide [11]. Rieutord et al. have reported that …
Number of citations: 80 bpspubs.onlinelibrary.wiley.com
UR Mallu, V Reddy Pyreddy, S Penumajji… - Journal of Pharmacy …, 2011 - academia.edu
… Gliclazide undergoes extensive metabolism to several inactive metabolites, mainly methylhydroxygliclazide and carboxygliclazide. The addition of gliclazide to metformin is an effective …
Number of citations: 10 www.academia.edu
K Budde Jyothi, G Himabindu - Indian Journal of Research in Pharmacy …, 2017 - ijrpb.com
The aim of the present study was to compare the effect of Gliclazide+ Metformin and Glipizide+ Metformin Combinations on Type 2 Diabetes Patients. The percentage reduction in FPG …
Number of citations: 2 www.ijrpb.com
SK Mastan, G Chaitanya, KR Reddy… - …, 2009 - pharmacologyonline.silae.it
… Gliclazide undergoes extensive metabolism to several inactive metabolites in humans, mainly methylhydroxygliclazide and carboxygliclazide (45). Rieutord et al. have reported that …
Number of citations: 10 pharmacologyonline.silae.it

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.